N-óxido de clorfeniramina

Descripción general

Descripción

Chlorpheniramine N-oxide: is a derivative of chlorpheniramine, a first-generation antihistamine commonly used to treat allergic conditions such as hay fever and allergic rhinitis. Chlorpheniramine N-oxide is an oxidized form of chlorpheniramine, where the nitrogen atom in the pyridine ring is oxidized to form an N-oxide group. This modification can potentially alter the pharmacological properties and applications of the compound.

Aplicaciones Científicas De Investigación

Chlorpheniramine N-oxide has several scientific research applications, including:

Chemistry: Used as a reagent in organic synthesis and as a model compound for studying oxidation reactions.

Biology: Investigated for its potential effects on biological systems, including its interaction with histamine receptors.

Medicine: Explored for its potential therapeutic applications, including its antihistamine properties and possible use in treating allergic conditions.

Industry: Used in the development of new pharmaceuticals and as an intermediate in the synthesis of other compounds.

Mecanismo De Acción

- Chlorpheniramine N-oxide is a synthetic compound derived from chlorpheniramine , an antihistamine used to manage symptoms associated with upper respiratory allergies .

- Chlorpheniramine N-oxide competes with histamine for binding to the H1-receptor sites on effector cells in various tissues, including the gastrointestinal tract, blood vessels, and respiratory tract .

Target of Action

Mode of Action

Pharmacokinetics

Análisis Bioquímico

Biochemical Properties

Chlorpheniramine N-oxide, like its parent compound chlorpheniramine, is likely to interact with histamine H1 receptors . These receptors play a crucial role in allergic reactions, making Chlorpheniramine N-oxide potentially useful in mitigating symptoms of allergies

Cellular Effects

It’s parent compound, chlorpheniramine, is known to reduce the effects of natural chemical histamine in the body . Histamine can produce symptoms of sneezing, itching, watery eyes, and runny nose . Therefore, it’s plausible that Chlorpheniramine N-oxide may have similar effects on various types of cells and cellular processes.

Molecular Mechanism

Chlorpheniramine, its parent compound, is known to bind to the histamine H1 receptor, blocking the action of endogenous histamine and leading to temporary relief of negative symptoms brought on by histamine . It’s plausible that Chlorpheniramine N-oxide may exert its effects at the molecular level through similar mechanisms.

Dosage Effects in Animal Models

It’s parent compound, chlorpheniramine, is known to cause drowsiness in animals and can be used as a mild tranquilizer .

Metabolic Pathways

N-oxidation is a known metabolic pathway for drugs with secondary and tertiary amine and amide in their structure . Chlorpheniramine N-oxide, with its N-oxide group, could potentially be involved in similar metabolic pathways.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of Chlorpheniramine N-oxide typically involves the oxidation of chlorpheniramine. One common method is the use of hydrogen peroxide or peracids as oxidizing agents. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile, under controlled temperature and pH conditions to ensure selective oxidation of the nitrogen atom.

Industrial Production Methods: Industrial production of Chlorpheniramine N-oxide follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yield and purity. The product is then purified using techniques such as crystallization or chromatography.

Análisis De Reacciones Químicas

Types of Reactions: Chlorpheniramine N-oxide can undergo various chemical reactions, including:

Oxidation: Further oxidation can lead to the formation of other oxidized derivatives.

Reduction: Reduction reactions can convert Chlorpheniramine N-oxide back to chlorpheniramine.

Substitution: The compound can participate in substitution reactions, where the N-oxide group can be replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, peracids, and other oxidizing agents.

Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation.

Substitution: Various nucleophiles and electrophiles under appropriate conditions.

Major Products Formed:

Oxidation: Higher oxidized derivatives.

Reduction: Chlorpheniramine.

Substitution: Various substituted derivatives depending on the reagents used.

Comparación Con Compuestos Similares

Chlorpheniramine: The parent compound, a first-generation antihistamine.

Brompheniramine: A similar antihistamine with a bromine atom instead of chlorine.

Dexchlorpheniramine: The dextrorotatory isomer of chlorpheniramine.

Fluorpheniramine: A fluorinated derivative of chlorpheniramine.

Uniqueness: Chlorpheniramine N-oxide is unique due to the presence of the N-oxide group, which can significantly alter its chemical and pharmacological properties. This modification can lead to differences in receptor binding, metabolic stability, and overall biological activity compared to other similar compounds.

Actividad Biológica

Chlorpheniramine N-oxide is an oxidized derivative of chlorpheniramine, a first-generation antihistamine widely used for treating allergic conditions. This article delves into the biological activity of Chlorpheniramine N-oxide, exploring its pharmacological properties, mechanisms of action, and relevant case studies.

Overview of Chlorpheniramine N-oxide

Chlorpheniramine N-oxide is characterized by the oxidation of the nitrogen atom in the pyridine ring of chlorpheniramine, resulting in an N-oxide group. This modification may influence its pharmacological effects and applications. The compound primarily functions as an H1 receptor antagonist, similar to its parent compound, and is involved in alleviating symptoms associated with allergies such as sneezing, itching, and runny nose.

Chlorpheniramine N-oxide exerts its effects by competing with histamine for binding to H1 receptors on various effector cells. This action helps mitigate the physiological responses triggered by histamine release during allergic reactions.

Pharmacodynamics

- Histamine Receptor Interaction : Chlorpheniramine N-oxide blocks H1 receptors, preventing histamine from exerting its effects.

- Potential Anti-inflammatory Properties : Some studies suggest that this compound may possess additional anti-inflammatory effects beyond its antihistaminic activity.

Pharmacokinetics

The pharmacokinetics of Chlorpheniramine N-oxide are influenced by its metabolic pathways. The compound undergoes N-oxidation, a common metabolic route for secondary and tertiary amines. This pathway can affect the duration and intensity of its biological activity.

Case Study 1: Hypersensitivity Reactions

A notable case involved a 45-year-old woman who experienced urticaria after taking cold medication containing chlorpheniramine. Skin prick tests confirmed hypersensitivity to chlorpheniramine but not to methylprednisolone. This case highlights the potential for adverse reactions associated with chlorpheniramine and its derivatives, emphasizing the importance of monitoring for hypersensitivity in patients using these medications .

Case Study 2: Anxiolytic Effects

In a study examining the anxiolytic effects of chlorpheniramine at high doses, researchers found that it may have antidepressant properties linked to oxidative stress modulation. Mice treated with chlorpheniramine showed altered nitric oxide and superoxide dismutase activity, suggesting a potential role in managing mood disorders .

Chlorpheniramine N-oxide shares several biochemical properties with its parent compound:

- Binding Affinity : It retains significant binding affinity for H1 receptors.

- Metabolic Stability : The N-oxide modification may enhance stability compared to non-oxidized forms .

Comparative Analysis of Biological Activities

| Property | Chlorpheniramine | Chlorpheniramine N-Oxide |

|---|---|---|

| H1 Receptor Antagonism | Yes | Yes |

| Anti-inflammatory Activity | Limited | Potentially enhanced |

| Hypersensitivity Risk | Documented | Documented |

| Anxiolytic Effects | Limited | Possible at high doses |

Propiedades

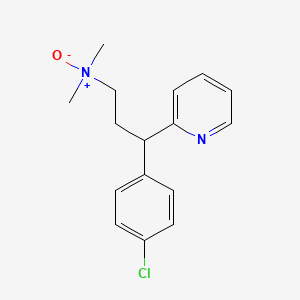

IUPAC Name |

3-(4-chlorophenyl)-N,N-dimethyl-3-pyridin-2-ylpropan-1-amine oxide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19ClN2O/c1-19(2,20)12-10-15(16-5-3-4-11-18-16)13-6-8-14(17)9-7-13/h3-9,11,15H,10,12H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NMEICKDXQPVPKK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+](C)(CCC(C1=CC=C(C=C1)Cl)C2=CC=CC=N2)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401190145 | |

| Record name | 2-[1-(4-Chlorophenyl)-3-(dimethyloxidoamino)propyl]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401190145 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

290.79 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

120244-82-8 | |

| Record name | 2-[1-(4-Chlorophenyl)-3-(dimethyloxidoamino)propyl]pyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=120244-82-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Chlorpheniramine N-oxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0120244828 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-[1-(4-Chlorophenyl)-3-(dimethyloxidoamino)propyl]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401190145 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CHLORPHENIRAMINE N-OXIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FJP5C38JWU | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Q1: What is the significance of identifying chlorpheniramine N-oxide in both rat and human urine?

A1: The identification of chlorpheniramine N-oxide in both rat and human urine suggests that this metabolic pathway is conserved across species. [] This finding is important for understanding the drug's metabolic fate in humans and extrapolating preclinical data to clinical settings.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.